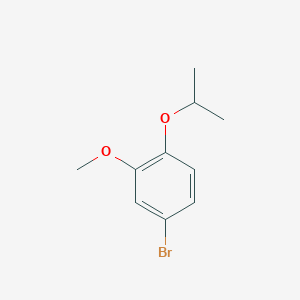

4-Bromo-1-isopropoxy-2-methoxybenzene

Beschreibung

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are widely studied for their unique chemical reactivity and potential biological activity. The presence of a halogen atom, such as bromine, on the aromatic ring significantly influences the compound's electrophilicity and provides a reactive site for various coupling reactions. Research in this area often focuses on the development of new synthetic methodologies and the incorporation of these motifs into larger, more complex structures. The introduction of halogen atoms can enhance a molecule's metabolic stability and membrane permeability, which is a desirable trait in drug discovery. achemblock.com

The ether functional groups, in this case, methoxy (B1213986) and isopropoxy, also play a crucial role in modifying the electronic properties of the benzene (B151609) ring. They are ortho-, para-directing groups in electrophilic aromatic substitution reactions, which is a key consideration in the strategic synthesis of polysubstituted aromatic compounds. The study of compounds like 4-Bromo-1-isopropoxy-2-methoxybenzene contributes to the broader understanding of how different functional groups on an aromatic ring interact and influence reactivity.

Structural Features and Positional Isomerism Considerations

The molecular structure of this compound, with the chemical formula C₁₀H₁₃BrO₂, consists of a benzene ring substituted with a bromine atom at position 4, an isopropoxy group at position 1, and a methoxy group at position 2. This specific arrangement of substituents gives rise to the possibility of several positional isomers, where the same functional groups are attached to the benzene ring at different locations.

The relative positions of the bromo, isopropoxy, and methoxy groups can significantly impact the physical and chemical properties of the molecule, including its reactivity, polarity, and spectroscopic characteristics. Understanding the properties of these isomers is crucial for synthetic chemists to devise selective synthesis routes and for the unambiguous identification of the target compound.

| Isomer Name | Structure | CAS Number | Predicted Properties |

|---|---|---|---|

| This compound | Br at C4, OCH(CH₃)₂ at C1, OCH₃ at C2 | 138505-27-8 | - |

| 1-Bromo-2-isopropoxy-4-methoxybenzene | Br at C1, OCH(CH₃)₂ at C2, OCH₃ at C4 | - | Different steric hindrance and electronic effects |

| 2-Bromo-1-isopropoxy-4-methoxybenzene | Br at C2, OCH(CH₃)₂ at C1, OCH₃ at C4 | - | Varied reactivity in coupling reactions |

| 1-Bromo-3-isopropoxy-5-methoxybenzene | Br at C1, OCH(CH₃)₂ at C3, OCH₃ at C5 | - | Altered dipole moment |

Significance in Contemporary Organic Synthesis

This compound is primarily utilized as an intermediate in multi-step organic synthesis. Its significance lies in its trifunctional nature, offering multiple reaction pathways to construct complex molecular architectures. The bromo substituent is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of two different ether groups, isopropoxy and methoxy, offers the potential for selective cleavage under different reaction conditions, providing another layer of synthetic utility. This compound is a valuable precursor for the synthesis of substituted phenols and other functionalized aromatic compounds that are scaffolds for pharmaceuticals and advanced materials. For instance, it can be a building block in the synthesis of biologically active compounds where the substituted benzene core is a key pharmacophore. The synthesis of various organic compounds, including those with potential pharmaceutical applications, often involves the use of such versatile intermediates. evitachem.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrO₂ | achemblock.com |

| Molecular Weight | 245.12 g/mol | achemblock.com |

| Appearance | Colorless to pale yellow liquid or solid | evitachem.com |

| Melting Point | Approximately 52-57 °C | evitachem.com |

| CAS Number | 138505-27-8 | achemblock.com |

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm), a septet for the isopropoxy CH group, a doublet for the isopropoxy CH₃ groups, and a singlet for the methoxy CH₃ group. |

| ¹³C NMR | Signals for aromatic carbons (some shifted downfield due to the bromo substituent), and signals for the aliphatic carbons of the isopropoxy and methoxy groups. |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the ether linkages, C-H stretching for aromatic and aliphatic groups, and C-Br stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of alkyl groups from the ether functionalities. |

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFNLAXNVRSXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456979 | |

| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138505-27-8 | |

| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Isopropoxy 2 Methoxybenzene

Established Synthetic Pathways

Established synthetic routes for 4-Bromo-1-isopropoxy-2-methoxybenzene typically rely on classical organic reactions, providing reliable, albeit sometimes lengthy, methods for its preparation. These pathways include the alkylation of phenolic precursors and the direct bromination of substituted aromatic ethers.

Phenol (B47542) alkylation strategies are a cornerstone in the synthesis of aryl ethers. For this compound, this involves the introduction of either the isopropoxy or the methoxy (B1213986) group onto a pre-functionalized phenolic ring. The choice of strategy depends on the availability and reactivity of the starting materials.

One of the most common methods for synthesizing this compound is through the O-isopropylation of a brominated guaiacol (B22219) derivative, specifically 4-bromo-2-methoxyphenol (B1221611). This reaction is typically achieved via the Williamson ether synthesis. evitachem.com In this process, the phenolic proton of 4-bromo-2-methoxyphenol is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide, like isopropyl bromide, in a nucleophilic substitution reaction to form the desired ether. evitachem.com

The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. evitachem.com Research has shown that the efficiency of this reaction can be significantly improved by the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, which can increase yields from a baseline of 70-75% to as high as 85%. evitachem.com

Table 1: Reaction Conditions for O-Isopropylation of 4-Bromo-2-methoxyphenol

| Parameter | Condition | Yield |

|---|---|---|

| Reagents | 4-Bromo-2-methoxyphenol, Isopropyl Bromide | N/A |

| Base | Potassium Carbonate (K₂CO₃) | 70-75% |

| Solvent | Dimethylformamide (DMF) | 70-75% |

| Temperature | 80°C | 70-75% |

| Catalyst | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) | up to 85% |

An alternative alkylation strategy involves the O-methylation of a brominated isopropoxyphenol precursor. In this pathway, the starting material would be 4-bromo-2-isopropoxyphenol. The synthesis proceeds by adding the methoxy group through a methylation reaction. evitachem.com Standard methylating agents, such as methyl iodide or dimethyl sulfate, are used in the presence of a base to deprotonate the phenolic hydroxyl group. evitachem.com This route is less common, often due to the relative availability of the starting materials compared to brominated guaiacol derivatives.

The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. evitachem.com In this approach, the starting material is 1-isopropoxy-2-methoxybenzene. The methoxy and isopropoxy groups are both electron-donating and are known as activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. rsc.org Due to the positions of the existing alkoxy groups, the bromine atom is selectively directed to the C4 position (para to the isopropoxy group and meta to the methoxy group).

The mechanism involves the generation of an electrophilic bromine species which attacks the electron-rich benzene (B151609) ring, forming a positively charged intermediate known as a benzenonium ion. evitachem.commsu.edu This intermediate is stabilized by resonance. In a subsequent fast step, a proton is removed from the ring, restoring aromaticity and yielding the final brominated product. msu.edu

Common brominating agents include molecular bromine (Br₂) in a solvent like glacial acetic acid, or N-bromosuccinimide (NBS) in a solvent such as acetonitrile. evitachem.comnih.gov While direct bromination with Br₂ can achieve moderate para selectivity (60–70%), it may produce ortho byproducts. evitachem.com The use of NBS often provides higher selectivity and milder reaction conditions. nih.gov

Table 2: Comparison of Bromination Agents for Aromatic Ethers

| Brominating Agent | Solvent | Temperature | Selectivity |

|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid | 0–5°C | Moderate para-selectivity (60-70%) |

This compound can also be constructed through multi-step synthetic sequences starting from simpler, more readily available phenolic compounds like guaiacol (2-methoxyphenol). A typical sequence involves the strategic and sequential introduction of the necessary functional groups—bromine and the isopropoxy group. evitachem.com

For example, one could start with guaiacol, first perform an electrophilic bromination to yield 4-bromo-2-methoxyphenol, and then introduce the isopropoxy group via the Williamson ether synthesis as described in section 2.1.1.1. The order of these steps is crucial for achieving the correct isomer with high purity.

Phenol Alkylation Strategies

Advanced and Optimized Synthetic Approaches

Advanced synthetic strategies focus on improving the efficiency, regioselectivity, and environmental footprint of the synthesis. For the preparation of this compound, optimizations often target the alkylation and bromination steps.

As mentioned previously, the use of phase-transfer catalysts in the Williamson ether synthesis represents an optimization that enhances reaction rates and yields. evitachem.com Another advanced technique for achieving high regiocontrol during bromination is directed ortho-lithiation. This method involves using a strong base like n-butyllithium at very low temperatures (-78°C) to selectively deprotonate the aromatic ring at a position directed by an existing functional group. Subsequent reaction (quenching) with an electrophilic bromine source introduces the bromine atom with very high regioselectivity (>85%). evitachem.com While this method offers superior control, it requires stringent anhydrous conditions and cryogenic temperatures, which can be challenging for large-scale production. evitachem.comgoogle.com

Catalytic Reaction Systems in Alkylation and Aryl Halogenation

The introduction of the isopropoxy group (alkylation) and the bromine atom (aryl halogenation) are critical steps in the synthesis of this compound. The efficiency and selectivity of these transformations are significantly enhanced by the use of catalytic systems.

Alkylation via Williamson Ether Synthesis: The formation of the isopropoxy ether linkage is commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, a plausible route involves the reaction of a brominated methoxyphenol precursor with an isopropyl halide.

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) is a highly effective technique. electronicsandbooks.comcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where the alkylating agent is present. quizlet.com This allows the reaction to proceed under milder conditions and with greater efficiency. The catalyst cation pairs with the phenoxide anion, and this ion pair has sufficient lipophilicity to dissolve in the organic phase and react with the isopropyl halide. electronicsandbooks.com

Catalytic Aryl Halogenation: The introduction of the bromine atom onto the aromatic ring is typically accomplished through electrophilic aromatic substitution. The reactivity of the benzene ring and the directing effects of the existing methoxy and isopropoxy groups determine the position of bromination. Both groups are ortho-, para-directing.

A common and effective brominating agent is N-Bromosuccinimide (NBS) . wordpress.com The use of NBS is often preferred over elemental bromine (Br₂) due to its solid nature, which makes it easier and safer to handle. wordpress.com The reaction can be catalyzed by acids. For instance, the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) can protonate the NBS, generating a more potent electrophilic bromine species, which can lead to highly regioselective ortho-bromination of substituted phenols. mdpi.com

Heterogeneous Catalysis with Zeolites: Zeolites, with their porous structures and acidic sites, can serve as shape-selective and reusable heterogeneous catalysts for both alkylation and halogenation reactions. researchgate.netlidsen.com In alkylation, zeolites like HY, Beta, and ZSM-5 can catalyze the reaction of phenols with olefins or alcohols. lidsen.commdpi.combohrium.com Their well-defined pore structures can influence the regioselectivity of the product. Similarly, zeolites can be employed in halogenation reactions, where they can act as solid acid catalysts and potentially enhance para-selectivity due to steric constraints within the zeolite framework. researchgate.net The use of zeolites aligns with green chemistry principles by offering catalyst recyclability and potentially avoiding corrosive liquid acid catalysts. researchgate.net

| Reaction Type | Catalytic System | Key Advantages |

| Alkylation (Isopropoxylation) | Phase-Transfer Catalysis (e.g., Tetrabutylammonium bromide) | Milder reaction conditions, increased reaction rates, suitable for two-phase systems. electronicsandbooks.com |

| Zeolites (e.g., HY, Beta) | Reusable, shape-selective, solid acid catalyst. lidsen.commdpi.com | |

| Aryl Halogenation (Bromination) | N-Bromosuccinimide (NBS) with Acid Catalyst (e.g., pTsOH) | Safer handling than Br₂, high regioselectivity. wordpress.commdpi.com |

| Zeolites | Reusable, potential for high para-selectivity, avoids liquid acid waste. researchgate.net |

Protecting Group Strategies for Selective Synthesis

In a multi-step synthesis of a polysubstituted benzene derivative like this compound, the order of introduction of the functional groups is crucial. Protecting groups are often employed to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step, thereby directing the reaction to the desired position. acs.org

A potential synthetic route could start from a commercially available precursor such as 4-methoxyphenol (B1676288). The hydroxyl group is a highly activating, ortho-, para-directing group. To control the regioselectivity of a subsequent bromination step and to prevent O-alkylation from competing with C-alkylation, the hydroxyl group can be protected.

A common strategy involves the protection of the phenolic hydroxyl group as an acetate (B1210297) ester. This can be achieved by reacting the phenol with acetic anhydride (B1165640) in the presence of a base. The acetyl group is less activating than the hydroxyl group, which can help in controlling the reactivity of the aromatic ring during subsequent steps.

Once the hydroxyl group is protected, the bromination can be carried out. The methoxy and the acetyl groups will direct the incoming electrophile. Following the bromination, the protecting acetyl group can be easily removed by hydrolysis under basic conditions (e.g., with sodium hydroxide) to regenerate the hydroxyl group. This free hydroxyl group can then be subjected to Williamson ether synthesis to introduce the isopropoxy group, yielding the final product.

Illustrative Synthetic Sequence:

Protection: 4-methoxyphenol is reacted with acetic anhydride to form 4-methoxyphenyl (B3050149) acetate.

Bromination: The protected compound is brominated, for instance with NBS, to introduce the bromine atom at the position ortho to the methoxy group.

Deprotection: The acetyl group is removed by hydrolysis to yield 5-bromo-2-methoxyphenol.

Alkylation: The resulting phenol is reacted with an isopropyl halide (e.g., 2-bromopropane) under Williamson ether synthesis conditions (e.g., with a base and optionally a phase-transfer catalyst) to form this compound.

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | Acetic anhydride, Base | To prevent the phenolic -OH from reacting during bromination and to modulate its directing effect. |

| 2 | Bromination | N-Bromosuccinimide (NBS) | To regioselectively introduce a bromine atom onto the aromatic ring. |

| 3 | Deprotection | NaOH (aq) | To remove the acetyl protecting group and regenerate the hydroxyl group for the subsequent alkylation. |

| 4 | Alkylation | Isopropyl halide, Base, PTC (optional) | To introduce the isopropoxy group via Williamson ether synthesis. |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign and sustainable. consensus.appsolubilityofthings.com The application of these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Use of Safer Solvents and Auxiliaries: Many organic reactions are carried out in volatile organic compounds (VOCs), which can be hazardous to human health and the environment. numberanalytics.com The fifth principle of green chemistry encourages the use of safer solvents or, if possible, conducting reactions in solvent-free conditions. wordpress.com In the synthesis of this compound, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be considered. thecalculatedchemist.comneuroquantology.com

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption. essentialchemicalindustry.org This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of catalysts, such as phase-transfer catalysts or zeolites, can lower the activation energy of reactions, allowing them to proceed under milder conditions and thus reducing energy requirements. electronicsandbooks.comlidsen.com

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org As discussed in section 2.2.1, the use of phase-transfer catalysts, acid catalysts for bromination, and heterogeneous zeolite catalysts are all examples of applying this principle to the synthesis of this compound.

Safer Brominating Agents: The use of N-bromosuccinimide (NBS) as a brominating agent instead of elemental bromine is a prime example of choosing a safer chemical. wordpress.com Bromine is a corrosive, toxic, and volatile liquid, whereas NBS is a solid that is easier and safer to handle. wordpress.com

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Choosing reaction pathways that minimize the formation of byproducts. jocpr.com |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF. neuroquantology.comshaalaa.com |

| Energy Efficiency | Utilizing catalysts to enable reactions at lower temperatures and pressures. essentialchemicalindustry.org |

| Catalysis | Employing phase-transfer catalysts, zeolites, or acid catalysts to improve efficiency and reduce waste. acs.org |

| Safer Chemicals | Using N-bromosuccinimide (NBS) instead of hazardous elemental bromine. wordpress.com |

| Reduce Derivatives | Designing the synthesis to avoid or minimize the use of protecting groups, if possible, to reduce steps and waste. acs.org |

Isolation and Purification Techniques for Synthetic Products

After the chemical synthesis of this compound is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents. Therefore, effective isolation and purification techniques are essential to obtain the product in high purity.

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. If this compound is a solid at room temperature, it can be purified by recrystallization. This process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related compounds, such as 4-bromo-2-methoxybenzaldehyde, crystallization from a non-polar solvent like heptane (B126788) has been reported to be effective. google.com

Column Chromatography: For liquid products or for separating mixtures that are difficult to crystallize, column chromatography is a widely used purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). The crude mixture is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus allowing for their separation. The polarity of the eluent can be adjusted to achieve optimal separation.

Distillation: If this compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition that might occur at higher temperatures. This method is effective for separating the product from non-volatile impurities or from solvents with significantly different boiling points.

The choice of the most appropriate purification technique depends on the physical state of the product (solid or liquid), the nature of the impurities, and the desired level of purity. Often, a combination of these techniques may be necessary to achieve the target purity. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation of 4 Bromo 1 Isopropoxy 2 Methoxybenzene

Carbon-Bromine Bond Reactivity

The carbon-bromine bond in 4-Bromo-1-isopropoxy-2-methoxybenzene is the primary site of its chemical reactivity, enabling its participation in a range of substitution and coupling reactions. The bromine atom can be replaced by carbon, nitrogen, or other nucleophiles, allowing for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring.

For a nucleophilic aromatic substitution to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate. libretexts.org

In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating groups: a methoxy (B1213986) group (-OCH3) at the 2-position and an isopropoxy group (-OCH(CH3)2) at the 1-position. These alkoxy groups increase the electron density of the aromatic ring, thereby destabilizing the negatively charged intermediate required for an SNA r reaction. Consequently, this compound is generally considered unreactive towards traditional nucleophilic aromatic substitution pathways under standard conditions. The reaction would require extremely harsh conditions to proceed, if at all, and is not a synthetically viable route for the functionalization of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most significant and widely applied transformations involving this compound. These powerful methods, many of which were recognized with the 2010 Nobel Prize in Chemistry, utilize a metal catalyst, typically palladium, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the carbon-bromine bond. masterorganicchemistry.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions. The carbon-bromine bond can be effectively activated by a palladium catalyst to couple with various aryl or heteroaryl boronic acids. A documented example of this is the coupling of this compound with (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid. This reaction is a key step in the synthesis of more complex molecules, often used in medicinal chemistry.

Table 1: Example of Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| This compound | (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | PdCl2(dppf)-CH2Cl2 adduct | Na2CO3 | 1,4-Dioxane/Water | 80°C | 81% |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. youtube.com

While specific examples of this compound undergoing the Heck reaction are not extensively documented in readily available literature, its structure is amenable to this transformation. As an aryl bromide, it is expected to react with a variety of alkenes in the presence of a suitable palladium catalyst and a base. The electron-donating nature of the alkoxy substituents would make the oxidative addition step slightly slower compared to electron-deficient aryl bromides, but the reaction is generally feasible. Typical alkenes used in Heck reactions include acrylates, styrenes, and other vinyl compounds.

Table 2: General Conditions for a Hypothetical Heck Reaction

| Aryl Halide | Alkene Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|---|

| This compound | Styrene or Alkyl acrylate | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., PPh3) | Triethylamine (Et3N) or K2CO3 | DMF, Acetonitrile, or Toluene | Substituted stilbene (B7821643) or cinnamate (B1238496) derivative |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org

This compound can serve as the aryl halide component in Sonogashira couplings. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. wikipedia.org As an aryl bromide, it would readily couple with various terminal alkynes under standard Sonogashira conditions. This provides a direct method to introduce an alkynyl moiety onto the substituted benzene ring, which is a versatile functional group for further transformations.

Table 3: General Conditions for a Hypothetical Sonogashira Coupling

| Aryl Halide | Alkyne Partner | Typical Catalyst System | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2 and CuI | Triethylamine (Et3N) or Diisopropylamine (DIPA) | THF or DMF | 1-Isopropoxy-2-methoxy-4-(phenylethynyl)benzene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing for the coupling of a wide variety of amines (primary, secondary, and even ammonia (B1221849) equivalents) with aryl halides. wikipedia.orgyoutube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

This compound is a suitable substrate for the Buchwald-Hartwig amination. The C-Br bond can be activated by specialized palladium-ligand systems to couple with a diverse range of nitrogen-containing nucleophiles. This reaction provides a direct and efficient route to synthesize substituted anilines, which are important building blocks in pharmaceuticals and materials science. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. youtube.com

Table 4: General Conditions for a Hypothetical Buchwald-Hartwig Amination

| Aryl Halide | Amine Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine (e.g., Morpholine) | Pd2(dba)3 with a bulky phosphine ligand (e.g., XPhos, SPhos) | NaOt-Bu or K3PO4 | Toluene or Dioxane | 4-(4-Isopropoxy-2-methoxyphenyl)morpholine |

Negishi and Stille Couplings

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In the Negishi coupling , an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org For this compound, this would involve its reaction with an organozinc compound (R-Zn-X) to form a new bond between the aromatic ring and the organic group 'R'. The general versatility of the Negishi coupling allows for the introduction of a wide range of alkyl, vinyl, aryl, benzyl, or allyl groups. organic-chemistry.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.orgnih.gov The reaction of this compound with an organostannane (R-SnR'3) would yield the corresponding coupled product where the bromine atom is replaced by the 'R' group. wikipedia.org

Below are representative tables illustrating the potential conditions for these coupling reactions.

Table 1: Representative Conditions for Negishi Coupling of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Organometallic Reagent | Organozinc halide (e.g., R-ZnBr) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Solvent | Anhydrous THF, Dioxane, or DMF |

| Temperature | Room temperature to reflux |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Table 2: Representative Conditions for Stille Coupling of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Organometallic Reagent | Organostannane (e.g., R-Sn(n-Bu)₃) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Ligand (optional) | Phosphine ligands (e.g., PPh₃, AsPh₃) |

| Solvent | Anhydrous THF, Toluene, or DMF |

| Temperature | 50-120 °C |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Reactivity of Alkoxy Substituents

The methoxy and isopropoxy groups on the benzene ring are generally stable ether linkages. However, under specific conditions, they can undergo cleavage.

The cleavage of aryl ethers, such as the methoxy and isopropoxy groups in this compound, typically requires harsh reaction conditions. Common reagents for this transformation include strong protic acids (like HBr or HI) at high temperatures, or strong Lewis acids (such as BBr₃ or BCl₃). The reaction proceeds via protonation or coordination of the ether oxygen to the Lewis acid, followed by nucleophilic attack by a halide ion to displace the alkyl group. The isopropoxy group may be more susceptible to cleavage than the methoxy group under certain acidic conditions due to the relative stability of the secondary isopropyl carbocation intermediate.

Photochemical methods have also been explored for the oxidative cleavage of aromatic methoxy compounds, often involving photo-excited aromatic nitro compounds. capes.gov.br Additionally, enzymatic approaches using cytochrome P450 monooxygenases can effect O-dealkylation. nih.gov

O-dealkylation is the process of removing the alkyl group from an ether. For aromatic methyl ethers, reagents like 2-(diethylamino)ethanethiol (B140849) have been developed to afford the corresponding phenols under milder conditions. organic-chemistry.org Selective cleavage of one alkoxy group in the presence of another can be challenging and depends on the specific reagents and reaction conditions employed. For instance, a Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) with an acyl chloride in the presence of aluminum chloride can lead to selective cleavage of one of the methoxy groups. researchgate.net In the case of this compound, achieving selective dealkylation would require careful optimization of reaction parameters.

Electrophilic Aromatic Substitution on the Aromatic Ring (post-bromination)

The existing substituents on the this compound ring direct the position of any subsequent electrophilic aromatic substitution. wikipedia.org Both the methoxy and isopropoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. libretexts.org The bromine atom is a deactivating but ortho-, para-directing group.

Given that the para position to the strongly activating isopropoxy group is occupied by the bromine atom, and the para position to the methoxy group is occupied by the isopropoxy group, further electrophilic substitution would be directed to the positions ortho to the alkoxy groups. The available positions for substitution are C3 and C5. The methoxy group at C2 will direct incoming electrophiles to the C3 and C5 positions. The isopropoxy group at C1 will direct to the C6 position (which is the same as C2, already substituted) and the C5 position. The bromine at C4 will direct to the C3 and C5 positions. Therefore, the C3 and C5 positions are the most likely sites for further electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org The strong activating effect of the two alkoxy groups suggests that these reactions would proceed under relatively mild conditions. For example, bromination of a highly activated ring like methoxybenzene (anisole) is very fast and primarily yields the para-bromo isomer. libretexts.org

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity in electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents. As discussed, the combined directing effects of the methoxy, isopropoxy, and bromo groups would favor substitution at the C3 and C5 positions. The precise ratio of substitution at these two positions would depend on the steric hindrance posed by the adjacent isopropoxy and bromo groups, as well as the nature of the incoming electrophile. The bulky isopropoxy group might sterically hinder attack at the C5 position to some extent, potentially favoring substitution at the C3 position. Highly regioselective electrophilic aromatic brominations have been achieved on other substituted aromatics by careful choice of reagents and conditions. nih.gov

Stereoselectivity is not a primary consideration in reactions directly involving the aromatic ring of this compound, as the ring is planar. However, if reactions were to introduce a chiral center in a side chain attached to the ring (for example, through a cross-coupling reaction followed by further transformation), then stereoselectivity would become an important factor to control in subsequent synthetic steps.

Spectroscopic Characterization Methodologies and Advanced Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Bromo-1-isopropoxy-2-methoxybenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment, connectivity, and number of different types of protons. The spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the methoxy (B1213986) group protons.

The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see signals corresponding to H-3, H-5, and H-6. The proton ortho to the bulky isopropoxy group (H-6) would likely appear as a doublet, coupled to H-5. The H-5 proton, being coupled to both H-3 and H-6, would likely appear as a doublet of doublets. The H-3 proton, adjacent to the methoxy group, would also likely be a doublet, coupled to H-5.

The isopropoxy group would be characterized by a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy group would present as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H-3 | 6.8 - 7.2 | d | ~2-3 | 1H |

| Aromatic H-5 | 6.9 - 7.3 | dd | ~8-9, ~2-3 | 1H |

| Aromatic H-6 | 6.7 - 7.1 | d | ~8-9 | 1H |

| Isopropoxy -CH | 4.3 - 4.7 | sept | ~6 | 1H |

| Methoxy -OCH₃ | 3.8 - 4.0 | s | - | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments.

The aromatic region would show six signals. The carbon atom bearing the bromine (C-4) would be significantly influenced by the halogen's electronic effects. The carbons attached to the oxygen atoms of the isopropoxy (C-1) and methoxy (C-2) groups would appear at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen. The remaining three aromatic carbons (C-3, C-5, C-6) would have chemical shifts typical for substituted benzene rings.

The aliphatic region would contain signals for the isopropoxy group's methine carbon (-CH) and the two equivalent methyl carbons (-CH₃), as well as the methoxy carbon (-OCH₃). The chemical shift of a methoxy carbon is typically observed around 56 ± 1 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-O-iPr) | 145 - 155 |

| C-2 (Ar-OCH₃) | 140 - 150 |

| C-3 (Ar-H) | 110 - 120 |

| C-4 (Ar-Br) | 110 - 115 |

| C-5 (Ar-H) | 120 - 130 |

| C-6 (Ar-H) | 115 - 125 |

| Isopropoxy -CH | 70 - 75 |

| Methoxy -OCH₃ | 55 - 60 |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H-5 with H-3 and H-6). A strong cross-peak would also be observed between the isopropoxy methine proton and the isopropoxy methyl protons, confirming the isopropyl group's identity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between each aromatic proton and its attached carbon, the isopropoxy methine proton and its carbon, the isopropoxy methyl protons and their carbon, and the methoxy protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The methoxy protons to the C-2 and C-3 carbons.

The isopropoxy methine proton to the C-1 carbon and the isopropoxy methyl carbons.

Aromatic protons to adjacent and geminal carbons, helping to definitively assign the aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

Aromatic C-H stretching: Peaks in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Peaks in the region of 2850-2980 cm⁻¹ due to the methoxy and isopropoxy groups.

C-O-C stretching (ether linkages): Strong absorptions in the range of 1000-1300 cm⁻¹. Specifically, aryl-alkyl ether stretching would appear around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-Br stretching: A peak in the lower frequency region, typically between 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₀H₁₃BrO₂), HRMS would confirm its molecular formula. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

The calculated monoisotopic mass for C₁₀H₁₃⁷⁹BrO₂ is approximately 244.010 g/mol , and for C₁₀H₁₃⁸¹BrO₂ is approximately 246.008 g/mol . HRMS would be able to measure these masses with high precision, typically to within a few parts per million (ppm), thus confirming the elemental formula.

X-ray Diffraction for Solid-State Structure and Conformation

The geometry of the benzene ring.

The bond lengths of C-Br, C-O, and C-C bonds.

The bond angles within the aromatic ring and the substituent groups.

The torsional angles, describing the orientation of the isopropoxy and methoxy groups relative to the benzene ring.

Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules are arranged in the crystal lattice.

This technique would provide the ultimate confirmation of the connectivity and stereochemistry of the molecule.

Computational and Theoretical Investigations of 4 Bromo 1 Isopropoxy 2 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Bromo-1-isopropoxy-2-methoxybenzene, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. The output would provide precise bond lengths, bond angles, and dihedral angles for the molecule. This optimized structure is the foundation for all other computational property predictions.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR, IR)

Once the geometry is optimized, theoretical spectroscopic data can be calculated.

Theoretical Infrared (IR) Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule (e.g., C-H, C-O, C-Br, and C=C bonds of the benzene (B151609) ring). These predicted frequencies and their intensities help in the assignment of experimental IR spectra.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C atoms would be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical values are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital theory is key to understanding chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, often around hydrogen atoms. These are sites susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the methoxy (B1213986) and isopropoxy groups and the potential reactivity of different sites on the aromatic ring.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions provide a more quantitative prediction of local reactivity at specific atomic sites within a molecule. By analyzing the change in electron density as an electron is added or removed, this method identifies:

Sites for Nucleophilic Attack: Where an incoming nucleophile is most likely to react (related to the addition of an electron).

Sites for Electrophilic Attack: Where an incoming electrophile is most likely to react (related to the removal of an electron).

Sites for Radical Attack.

This analysis offers a more refined, atom-specific view of reactivity compared to the broader regions shown by MEP maps.

Conformational Analysis and Energy Minima Identification

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For this compound, this would involve rotating the methoxy and isopropoxy groups relative to the benzene ring. A potential energy surface scan would be performed by systematically changing the relevant dihedral angles to identify all stable conformers (energy minima) and the energy barriers (transition states) between them. The analysis would determine the global minimum energy conformation, which is the most stable and populated conformer of the molecule under equilibrium conditions.

Without specific published research, no data can be presented for these analyses.

Despite a comprehensive search for computational and theoretical investigations into the reaction pathways and transition states of this compound, no specific studies detailing these aspects for this particular compound were found in the available scientific literature.

Computational chemistry is a powerful tool used to model and predict the behavior of molecules, including the elucidation of reaction mechanisms. This typically involves calculating the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. Key elements of these investigations include:

Reaction Pathway Analysis: This involves mapping the geometric and energetic changes that occur as reactants are converted into products. The goal is to identify the most likely mechanism for a given transformation.

Transition State Calculations: The transition state is the highest energy point along the reaction coordinate, representing the "peak" that molecules must overcome for a reaction to occur. Calculating the structure and energy of the transition state is crucial for determining the activation energy and, consequently, the rate of the reaction.

While computational studies have been conducted on related aromatic compounds, the specific data required to construct detailed reaction pathways and transition state analyses for this compound are not publicly available at this time. Such research would be valuable for understanding its reactivity, potential for derivatization, and for optimizing synthetic routes involving this compound.

Future computational studies on this compound could provide significant insights. For example, density functional theory (DFT) calculations could be employed to model various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These studies would generate valuable data, including:

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed.

Geometries of Intermediates and Transition States: The three-dimensional arrangement of atoms at various points along the reaction pathway.

Without dedicated research on this specific molecule, any discussion of its reaction pathways and transition states would be purely speculative. Therefore, no data tables or detailed research findings can be presented in this section.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Precursor for Advanced Aryl and Heterocyclic Systems

The presence of a bromine atom on the aromatic ring of 4-Bromo-1-isopropoxy-2-methoxybenzene makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex aryl and heterocyclic systems. The transformation of this bromo-compound into more synthetically versatile intermediates, such as boronic acids, is a key strategy.

A notable application is its use in the synthesis of 3-isopropoxy-4-methoxyphenylboronic acid. This conversion is typically achieved through a metal-halogen exchange reaction followed by quenching with a boron electrophile. In one synthetic route, this compound is treated with n-butyllithium at low temperatures to form an aryllithium intermediate, which is then reacted with trimethyl borate to yield the corresponding boronic acid after acidic workup.

This transformation is significant because arylboronic acids are crucial partners in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds. The resulting 3-isopropoxy-4-methoxyphenylboronic acid can be coupled with a wide variety of aryl or vinyl halides and triflates, providing access to a diverse array of biaryl and styrenyl compounds that form the core of many complex molecules.

Interactive Table: Synthesis of Arylboronic Acid from this compound

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | This compound | 1. n-Butyllithium (n-BuLi)2. Trimethyl borate (B(OMe)₃)3. Acidic workup (e.g., HCl) | 3-Isopropoxy-4-methoxyphenylboronic acid | To convert the bromo-compound into a versatile boronic acid for subsequent cross-coupling reactions. |

Role in the Construction of Natural Product Analogues

Natural products provide the inspiration for the development of new therapeutic agents and biological probes. The synthesis of analogues—structurally related compounds—is a critical process for exploring their biological potential and improving their properties. This compound and closely related scaffolds are valuable starting materials in the synthesis of such analogues.

The isopropoxy- and methoxy-substituted phenyl ring is a structural motif found in various natural products. The specific substitution pattern of this compound makes it a key intermediate for building complex molecular frameworks. For instance, this compound was utilized as a precursor in the total synthesis of lamellarin natural products, which are known for their wide range of biological activities. In this context, it was converted into the corresponding arylboronic acid, which was then used in a Suzuki coupling reaction to construct the complex polycyclic core of the target molecules.

Furthermore, the related compound 2-bromo-5-isopropoxy-4-methoxybenzaldehyde has been employed in the synthesis of precursors for galanthamine analogues calpaclab.com. Galanthamine is an alkaloid used for the treatment of Alzheimer's disease. The synthesis of its analogues is an area of intense research aimed at discovering compounds with improved efficacy or novel activities. The use of this building block demonstrates the strategic importance of the bromo-isopropoxy-methoxybenzene core in accessing the complex dibenzyl-substituted structures required for creating these analogues calpaclab.com. The bromine atom provides a reactive handle for forming key carbon-carbon bonds, while the isopropoxy group often serves as a stable protecting group for a phenol (B47542), which can be cleaved in later synthetic steps if required calpaclab.com.

Building Block for Functional Materials with Tunable Properties

The incorporation of specifically substituted aromatic units is a cornerstone of modern materials science, enabling the development of organic materials with tailored electronic, optical, or liquid-crystalline properties. Aryl bromides like this compound are versatile precursors for the synthesis of monomers that can be polymerized to form conductive polymers or used to build molecules for organic electronics. The electron-donating nature of the alkoxy groups (isopropoxy and methoxy) can influence the electronic properties of resulting materials.

While the core structure of this compound is well-suited for such applications, specific examples of its direct incorporation into functional materials are not prominently documented in publicly available research. However, the general utility of substituted bromobenzenes in the synthesis of materials like liquid crystals and components for organic light-emitting diodes (OLEDs) suggests its potential in this field. For example, the synthesis of liquid-crystalline compounds often involves the coupling of different aromatic cores, a reaction for which this compound is an ideal substrate.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. These studies involve synthesizing a series of related compounds (analogues) to systematically investigate how changes in molecular structure affect a molecule's properties, without focusing on the specific biological outcomes. This compound is an excellent scaffold for such studies due to its multiple functionalization points.

A practical example of this approach can be seen in studies of related isopropoxy-substituted benzene (B151609) derivatives. In the development of 15-lipoxygenase inhibitors, researchers synthesized a series of N-(3-allyl-4-isopropoxyphenyl) amides. Starting from a core structure, they introduced various carboxamide groups of different sizes and lipophilicity to investigate how these changes affected the compound's inhibitory potential bohrium.com. This systematic approach allows for the mapping of the structural requirements for a given property.

Interactive Table: Example of Derivative Synthesis for SAR Studies Based on a Related Scaffold

| Parent Compound | Reaction | Reagent Series | Derivative Library | Purpose of Study |

| 3-allyl-4-isopropoxybenzenamine | Amidation | Acyl chlorides (e.g., cyclopropyl, adamantyl, phenyl) | N-(3-allyl-4-isopropoxyphenyl) amides | To investigate how the size and shape of the amide substituent influence inhibitory activity against 15-lipoxygenase bohrium.com. |

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library scispace.comsemanticscholar.org. This approach is central to high-throughput screening and the discovery of new lead compounds in drug development and materials science scispace.com.

This compound is a highly suitable building block for combinatorial library synthesis. Its utility stems from the robust and versatile chemistry of the aryl bromide functional group. In a typical combinatorial synthesis, a core molecule can be attached to a solid support or used in parallel solution-phase synthesis. The bromine atom serves as a key reactive site for diversification.

For example, using automated parallel synthesis platforms, this compound could be reacted with a large set of different boronic acids (in Suzuki reactions), terminal alkynes (in Sonogashira reactions), or amines (in Buchwald-Hartwig reactions). Each reaction vessel would contain a different coupling partner, leading to a library of products where the bromo-substituent has been replaced by a diverse array of chemical moieties. This diversity-oriented synthesis approach allows for the efficient exploration of a vast chemical space around the core isopropoxy-methoxybenzene scaffold cam.ac.uk.

Future Research Directions and Unexplored Methodological Avenues

Development of More Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research concerning 4-bromo-1-isopropoxy-2-methoxybenzene will likely prioritize the development of environmentally benign and economically viable synthetic pathways.

One promising direction is the exploration of greener solvents. Anisole, a biodegradable aromatic compound derivable from renewable resources like lignin, has been identified as a green alternative to more hazardous solvents such as chlorobenzene (B131634) in various applications. mdpi.comrsc.orgmdpi.com Research could focus on adapting the synthesis of this compound to utilize such green solvents, thereby reducing the environmental footprint of its production.

Furthermore, the development of atom-economical reactions is a cornerstone of sustainable chemistry. wjpmr.com This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, exploring one-pot preparations from readily available precursors, such as 3-substituted nitrobenzenes, through nucleophilic aromatic substitution could offer a more efficient and less wasteful approach compared to traditional multi-step syntheses. acs.orgresearchgate.net The use of phase-transfer catalysts in such reactions could further enhance efficiency and yield under mild, aerobic conditions. acs.orgresearchgate.net Additionally, processes that generate easily handled and less toxic byproducts, such as using in situ generated hypobromous acid for bromination, represent a move towards more eco-friendly synthesis. google.com

A comparative analysis of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Traditional Approach | Sustainable Alternative | Potential Advantages |

| Solvent | Chlorinated or other hazardous solvents | Anisole, water, or other bio-based solvents | Reduced toxicity and environmental impact. mdpi.comrsc.orgmdpi.com |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot reactions, multicomponent reactions | Increased efficiency, reduced waste and energy consumption. wjpmr.comresearchgate.net |

| Brominating Agent | Elemental bromine | In situ generated hypobromous acid, N-bromosuccinimide (NBS) | Improved safety and handling. google.com |

| Catalysis | Stoichiometric reagents | Phase-transfer catalysis, recyclable catalysts | Reduced waste, potential for catalyst reuse. acs.orgresearchgate.net |

Exploration of Novel Catalytic Transformations

The bromine atom in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions, which are fundamental for constructing more complex molecules. rsc.orgrsc.org Future research will undoubtedly focus on expanding the repertoire of these transformations.

A significant area of development is ligand-free metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Traditional palladium-catalyzed reactions often rely on complex and expensive phosphine (B1218219) ligands, which can be sensitive to air and moisture. rsc.orgrsc.org The development of robust, ligand-free palladium catalyst systems would offer a more cost-effective and industrially applicable method for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound. rsc.orgnih.gov Recent advances have demonstrated the efficacy of palladacycle complexes as highly active catalyst precursors for the cross-coupling of aryl bromides. mdma.ch

Moreover, the exploration of novel heterogeneous catalysts, such as palladium supported on materials like SBA-15, could lead to more sustainable processes. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially recycled, which is a significant advantage in large-scale synthesis. researchgate.net The application of these catalytic systems in biocompatible media like water or polyethylene (B3416737) glycol (PEG) would further enhance their green credentials. researchgate.net Research into the direct C-H activation and functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials, also represents a frontier in this area. nih.gov

The following table summarizes potential novel catalytic applications for this compound.

| Catalytic Reaction | Current State | Future Exploration |

| Suzuki-Miyaura Coupling | Well-established with palladium-phosphine catalysts. nih.govbeilstein-journals.org | Ligand-free palladium systems, heterogeneous catalysts in green solvents. rsc.orgresearchgate.net |

| Sonogashira Coupling | Commonly used for introducing alkynyl groups. nih.gov | Copper-free conditions, novel palladium and copper catalysts. |

| Buchwald-Hartwig Amination | Standard method for C-N bond formation. nih.gov | Use of more earth-abundant metal catalysts (e.g., copper, nickel), ligand design for broader substrate scope. |

| C-H Activation | Emerging field for direct functionalization. nih.govnih.gov | Directed C-H functionalization at other positions on the benzene (B151609) ring. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. atomfair.comamt.uk The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. bohrium.com For reactions involving hazardous reagents or intermediates, the small reaction volumes inherent to flow systems significantly minimize safety risks. thieme-connect.de The on-demand generation of reactive species within a flow reactor is another key advantage. atomfair.com

Furthermore, the combination of flow chemistry with automated synthesis platforms, often referred to as "flow chemistry robots," can accelerate the discovery and optimization of new reaction pathways. atomfair.cominnovationnewsnetwork.com These systems can autonomously screen a wide range of reaction conditions and use real-time analytics to identify optimal parameters. atomfair.com The development of a fully automated and portable system for the production of active pharmaceutical ingredients (APIs) at a larger scale is a significant long-term goal. nus.edu.sg A technique combining continuous-flow synthesis with solid-phase synthesis (SPS-flow) has been developed to facilitate the automated assembly of pharmaceutical compounds. nus.edu.sg

| Technology | Application to this compound |

| Continuous-Flow Synthesis | Safer and more efficient production, particularly for exothermic or hazardous reaction steps. amt.ukvapourtec.com |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions for derivatization and optimization of synthetic routes. bohrium.cominnovationnewsnetwork.comresearchgate.net |

| SPS-Flow Technique | Automated multi-step synthesis of complex derivatives starting from this compound. nus.edu.sg |

Advanced In Silico Screening and Predictive Modeling for Chemical Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. rsc.org For this compound, these methods can be employed to predict its reactivity, design novel derivatives with desired properties, and screen for potential applications.

Predictive models can be developed to forecast the regioselectivity of electrophilic aromatic substitution reactions on the substituted benzene ring, guiding synthetic efforts towards specific isomers. rsc.orgacs.org For instance, computational tools can identify the most nucleophilic centers in the molecule, thereby predicting the likely sites of halogenation or nitration. rsc.org Graph-convolutional neural networks have shown promise in predicting site selectivity for a variety of C-H functionalization reactions with high accuracy. mit.edu

In silico screening can be used to generate and evaluate large virtual libraries of derivatives of this compound for specific biological activities or material properties. nih.gov This approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net Machine learning algorithms can be trained on existing experimental data to develop quantitative structure-activity relationship (QSAR) models that can predict the properties of new, unsynthesized compounds. nih.govbeilstein-journals.org

| Modeling Approach | Application |

| Density Functional Theory (DFT) | Calculating the relative stabilities of reaction intermediates to predict regioselectivity. acs.orgbeilstein-journals.org |

| Machine Learning / AI | Developing QSAR models to predict biological activity or physical properties of derivatives. nih.gov Predicting site selectivity in aromatic C-H functionalization. mit.edu |

| Virtual Screening | High-throughput screening of virtual libraries of derivatives against biological targets or for desired material properties. nih.gov |

Investigation of Unconventional Activation Methods for Chemical Reactivity

Moving beyond traditional thermal heating, unconventional activation methods such as sonochemistry, mechanochemistry, and microwave irradiation offer unique opportunities to enhance reaction rates, improve yields, and enable novel transformations. nih.gov

Mechanochemistry, or reactions induced by mechanical force (e.g., ball milling), can enable solvent-free reactions, which is a significant advantage from a green chemistry perspective. colab.wsmdpi.com This technique has been successfully applied to a variety of organic reactions, including halogenation. colab.ws

Microwave-assisted synthesis has become a common tool in organic chemistry for its ability to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times. researchgate.net Exploring the application of these unconventional activation methods to the synthesis and derivatization of this compound could unlock new and more efficient chemical pathways.

| Activation Method | Potential Benefits for this compound Chemistry |

| Sonochemistry | Enhanced reaction rates, improved yields, and milder reaction conditions for derivatization. nih.govnih.govmdpi.com |

| Mechanochemistry | Solvent-free synthesis and functionalization, reducing environmental impact. colab.wsmdpi.com |

| Microwave Irradiation | Significant reduction in reaction times for synthesis and cross-coupling reactions. researchgate.net |

Q & A

Q. Purification :

- Chromatography : Medium-pressure liquid chromatography (MPLC) with silica gel for intermediates .

- Recrystallization : Use solvents like iPr₂O or Et₂O for final product crystallization, achieving >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

- Spectroscopy :

- Crystallography :

Intermediate: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The isopropoxy group creates steric hindrance, limiting nucleophilic attack at the adjacent position. This directs reactions (e.g., Suzuki coupling) to the bromine site .

- Electronic Effects : Electron-donating methoxy and isopropoxy groups activate the aromatic ring, enhancing electrophilic substitution at para positions relative to bromine.

- Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvents (THF or DMF) to balance steric and electronic factors .

Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., anomalous bond lengths) for this compound?

Answer:

- Data Validation : Check for twinning or disorder using PLATON .

- Refinement Strategies :

- Cross-Verification : Compare with DFT-calculated bond parameters (e.g., B3LYP/6-31G* level) to identify outliers .

Advanced: What experimental design considerations are critical when analyzing contradictory reaction yields in scaled-up synthesis?

Answer:

- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., CH₃CN vs. THF), and catalyst loading .

- Statistical Analysis : Use Design of Experiments (DoE) to identify interactions between variables.

- Reproducibility : Conduct triplicate runs under controlled conditions (e.g., inert atmosphere) to isolate batch-specific anomalies .

Intermediate: What role does this compound play as a precursor in natural product synthesis?

Answer:

- Key Applications :

- Case Study : In the synthesis of diarylheptanoids, this compound serves as an intermediate for introducing methoxy-isopropoxy motifs .

Intermediate: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40–60°C for 48 hours; monitor decomposition via TLC or HPLC.

- Light Sensitivity : Expose to UV light (254 nm) and track bromine loss via ICP-MS.

- Optimal Storage : Store in amber vials at –20°C under argon to prevent oxidative debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings